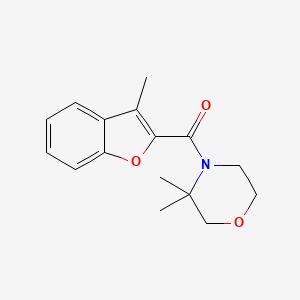![molecular formula C19H23N7O B7544771 1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea, commonly known as EMTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biological research. EMTU is a urea derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
作用機序
EMTU selectively inhibits the adenosine A2A receptor, which is a G protein-coupled receptor that is involved in the regulation of dopamine release in the brain. EMTU binds to the A2A receptor with high affinity, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in the treatment of Parkinson's disease, as well as in the regulation of glucose metabolism.
Biochemical and Physiological Effects
EMTU has been shown to have various biochemical and physiological effects, including the regulation of dopamine release in the brain, the regulation of glucose metabolism, and the treatment of cancer and inflammation. EMTU has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
EMTU has several advantages in lab experiments, including its high purity and yield, as well as its selective inhibition of the adenosine A2A receptor. However, EMTU also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
Future research on EMTU should focus on its potential applications in the treatment of Parkinson's disease, as well as its role in the regulation of glucose metabolism and the treatment of cancer and inflammation. Further research is also needed to fully understand the mechanism of action of EMTU and its potential side effects, as well as to develop new synthesis methods for EMTU that are more efficient and cost-effective.
合成法
EMTU can be synthesized using various methods, including the reaction of N-ethyl-N-methyl-2-nitroaniline with 4-(1H-tetrazol-1-yl)phenyl isocyanate, followed by reduction of the nitro group with zinc and ammonium chloride. Another method involves the reaction of N-ethyl-N-methyl-2-nitroaniline with 4-(1H-tetrazol-1-yl)phenyl isocyanate in the presence of sodium methoxide. Both methods have been used to synthesize EMTU with high yields and purity.
科学的研究の応用
EMTU has been used in various scientific research applications, including the study of the role of the adenosine A2A receptor in Parkinson's disease. EMTU has been shown to selectively inhibit the A2A receptor, which is involved in the regulation of dopamine release in the brain. EMTU has also been used in the study of the role of the A2A receptor in the regulation of glucose metabolism, as well as in the treatment of cancer and inflammation.
特性
IUPAC Name |
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-25(18-7-5-4-6-15(18)2)13-12-20-19(27)22-16-8-10-17(11-9-16)26-14-21-23-24-26/h4-11,14H,3,12-13H2,1-2H3,(H2,20,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUVBINQYLWYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)


![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)
![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)
![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)
![3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
![N-ethyl-N-[4-[[4-(oxolan-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7544765.png)
